molecular formula C13H12O B1268882 [1,1'-Biphenyl]-3-ylmethanol CAS No. 69605-90-9

[1,1'-Biphenyl]-3-ylmethanol

Cat. No. B1268882
CAS RN: 69605-90-9
M. Wt: 184.23 g/mol
InChI Key: WGUZZTGZDPJWSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [1,1'-Biphenyl]-3-ylmethanol and its derivatives involves various chemical methodologies. For instance, a series of biphenyl-2,2'-diylbis(diarylmethanol)s were efficiently synthesized using an integrated flow microreactor system. These compounds serve as precursors for unsymmetric biphenylic dications, which exhibit unique electrochromic properties with tricolor change and hysteresis (Ishigaki et al., 2011). Furthermore, the synthesis of mono- and disubstituted biphenyl-3-ylmethyl esters showcases the versatility of [1,1'-Biphenyl]-3-ylmethanol derivatives in producing compounds with broad-spectrum activity, including in the context of insecticidal applications (Plummer et al., 1983).

Molecular Structure Analysis

The molecular structure of [1,1'-Biphenyl]-3-ylmethanol derivatives plays a critical role in their chemical behavior and interactions. For instance, the structure of certain [1,1'-Biphenyl]-3-ylmethanol derivatives has been elucidated through NMR spectroscopy and single crystal X-ray diffraction, providing insights into their chemical reactivity and potential applications in various fields, including materials science and coordination chemistry (Kariuki et al., 2022; Deng et al., 2017).

Chemical Reactions and Properties

[1,1'-Biphenyl]-3-ylmethanol and its derivatives participate in a range of chemical reactions, contributing to their diverse properties. For example, they can undergo photocyclization reactions, forming closed-ring forms that exhibit photochromic properties. This reaction pathway demonstrates the potential for developing materials with tunable optical properties for applications in molecular electronics and photonics (Uchida et al., 1990).

Physical Properties Analysis

The physical properties of [1,1'-Biphenyl]-3-ylmethanol derivatives, such as solubility, color, absorbance, and fluorescence, can be significantly influenced by structural modifications. These properties are crucial for their application in spectroscopic studies and material science, providing a basis for the development of novel materials with tailored optical and electronic characteristics (Baskar & Subramanian, 2011).

Scientific Research Applications

Pyrethroid Insecticides

[1,1'-Biphenyl]-3-ylmethanol derivatives have been utilized in the synthesis of pyrethroid insecticides. These insecticides, derived from substituted biphenyl-3-ylmethanols, exhibit increased bioactivity against a range of insects and mites compared to classical pyrethroids. Notably, these derivatives display a broader spectrum of activity and enhanced efficacy against certain pests (Plummer et al., 1983).

Electrochromic Systems

[1,1'-Biphenyl]-3-ylmethanol derivatives are integral in developing electrochromic systems. These systems exhibit tricolor electrochromicity with a unique hysteretic pattern of color change. The derivatives' dynamic redox properties are central to these applications, providing new perspectives in material sciences (Ishigaki et al., 2011).

Mechanism of Action

Target of Action

[1,1’-Biphenyl]-3-ylmethanol primarily targets bacterial cell membranes. Its role involves disrupting the integrity of these membranes, leading to increased permeability and eventual cell death .

Mode of Action

The compound interacts with the lipid bilayer of bacterial cell membranes. This interaction destabilizes the membrane structure, causing leakage of cellular contents and loss of vital functions. The disruption of the membrane potential and ion gradients is a critical change resulting from this interaction .

Pharmacokinetics

The pharmacokinetics of [1,1’-Biphenyl]-3-ylmethanol involve its absorption, distribution, metabolism, and excretion (ADME) properties:

These properties impact its bioavailability, with moderate oral bioavailability due to first-pass metabolism in the liver.

Result of Action

At the molecular level, [1,1’-Biphenyl]-3-ylmethanol causes disruption of bacterial cell membranes, leading to cell death. At the cellular level, this results in the inhibition of bacterial growth and proliferation. The compound’s bactericidal action makes it effective against a range of Gram-positive and Gram-negative bacteria .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of [1,1’-Biphenyl]-3-ylmethanol. For instance:

Overall, [1,1’-Biphenyl]-3-ylmethanol is a potent antibacterial agent with a unique mechanism of action that targets bacterial cell membranes, leading to cell death and inhibition of bacterial growth.

: Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives : [N- 3- [ (1-Aminoethyl) (Hydroxy)Phosphoryl]-2- (1,1’-Biphenyl-4

Safety and Hazards

Biphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-phenylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUZZTGZDPJWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345302
Record name 3-Biphenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69605-90-9
Record name 3-Biphenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 100 mg of lithium aluminum hydride in 20 mL of ether was added 500 mg 3-phenylbenzoic acid. The reaction mixture was stirred at room temperature overnight. After any excess lithium aluminum hydride was destroyed with water, the organic layer was washed successively with 25 mL aliquots of dilute hydrochloric acid, dilute sodium hydroxide and brine. The organic phase was dried over anhydrous sodium sulfate and the solvent removed by evaporation under reduced pressure to yield 360 mg of 3-hydroxymethylbiphenyl as a crystalline solid. This material was used in the next step without further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This compound was prepared in a manner analogous to that of Example 4, Step B, using 10.0 grams (0.054 mole) of 3-bromophenyl-methanol, 7.2 grams (0.059 mole) of phenylboronic acid, 0.25 gram (catalyst) of tetrakis(triphenylphosphine)palladium(0), and 66 mL (0.135 mole) of aqueous 2M sodium carbonate in 50 mL of toluene. The crude product from this reaction was combined with a previous smaller run conducted on 4.6 grams (0.020 mole) of 3-bromophenylmethanol. The combination was subjected to column chromatography on silica gel. Elution was accomplished using 20:1 methylene chloride and ethyl acetate. The appropriate fractions were combined and concentrated under reduced pressure, yielding 12.9 grams of 3-phenylphenylmethanol. The NMR spectrum was consistent with the proposed structure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.6 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
0.25 g
Type
catalyst
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Under nitrogen atmosphere, at 0° C., to a stirred solution of NaBH4 (0.56 g, 14.7 mmol) in dry MeOH (10 mL), 3-phenylbenzaldehyde (0.67 g, 3.68 mmol) in dry MeOH (7 mL) was added via a cannula. After 1 h, the crude was quenched with water and concentrated to dryness. The resulting oil was dissolved in AcOEt and extracted with water. The organic fraction was dried over Na2SO4, filtered and subsequently purified by column chromatography using a Teledyne ISCO apparatus, eluting with Cy/TBME (from 100:0 to 50:50) to afford the title compound (0.432 g, 64%) as a pure product. 1H NMR (CDCl3): δ 1.62-1.78 (m, 1H), 4.80 (d, J=6.0, 1H), 7.33-7.75 (m, 9H).
Name
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
64%

Synthesis routes and methods IV

Procedure details

Biphenyl-3-carboxylic acid (217.0 mg, 1.09 mmol) in THF was added to LiAlH4 (1.0 M in THF) (1.64 ml) at 0° C. under N2 during 15 min. The mixture was then stirred at r.t. for 2.5 h. H2O was carefully added to the mixture at 0° C. NaOH (1.0 M) was added. The product was extracted with EtOAc. The combined organic extracts were dried (MgSO4), filtered and concentrated yielding the title compound as a yellow oil (95%).
Quantity
217 mg
Type
reactant
Reaction Step One
Quantity
1.64 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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